Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a benzothiophene ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone intermediate, which is then coupled with the benzothiophene derivative.
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Preparation of Phthalazinone Intermediate
Starting Material: 3-methylphthalic anhydride
Reagents: Hydrazine hydrate, acetic acid
Conditions: Reflux in ethanol
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Coupling with Benzothiophene
Starting Material: 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Reagents: Ethyl chloroformate, triethylamine
Conditions: Room temperature, followed by heating
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
- 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid
Uniqueness
Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of a phthalazinone moiety with a benzothiophene ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-21(27)16-14-10-6-7-11-15(14)29-19(16)22-18(25)17-12-8-4-5-9-13(12)20(26)24(2)23-17/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,22,25) |
InChI Key |
MRANDJHBVXTSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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